molecular formula C12H11BrN2 B2779513 N1-(4-bromophenyl)-1,2-benzenediamine CAS No. 100953-52-4

N1-(4-bromophenyl)-1,2-benzenediamine

Cat. No. B2779513
CAS RN: 100953-52-4
M. Wt: 263.138
InChI Key: LCLAHXCIHJAZIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-(4-bromophenyl)-1,2-benzenediamine” is a chemical compound that is related to "N1-(4-Bromophenyl)-1,2-ethanediamine dihydrochloride" . It has a molecular weight of 288.01 . The compound is used in laboratory settings .


Synthesis Analysis

The synthesis of related compounds involves the Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids . This reaction yields a variety of imine derivatives in moderate to good yields (58–72%). A wide range of electron-donating and withdrawing functional groups are well tolerated in these reaction conditions .

Scientific Research Applications

Analytical Chemistry Applications

Capillary zone electrophoresis (CZE) has been employed to study the migration behavior and separation of benzendiamines along with aminophenols and benzenediols. This research demonstrates the optimal conditions for separating these compounds, which are crucial for analyzing dye intermediates and related substances. The study indicates that a phosphate buffer at pH 5 is ideal for benzendiamines and aminophenols, whereas a pH of about 12 is preferred for benzenediol isomers. This work provides valuable insights into the analytical applications of benzendiamines in the context of dye manufacturing and research (Lin & Chen, 2000).

Materials Science

A series of bromo-substituted triphenylamine-based poly(azomethine)s synthesized from N1-(4-aminophenyl)-N1-(4-bromophenyl)benzene-1,4-diamine and aromatic dialdehydes showed potential applications in optoelectronic devices due to their notable optical transparency and fluorescence properties. These materials, exhibiting quantum efficiencies of 0.9–2.1%, could be promising for applications in light-emitting devices and other areas requiring luminescent materials (Khalid et al., 2018).

Synthetic Chemistry

The development of novel heterocyclic compounds with potential antibacterial activities has been achieved using 4-(4-bromophenyl)-4-oxobut-2-enoic acid as a key starting material. This research outlines the synthesis of a variety of heterocyclic compounds, including aroylacrylic acids, pyridazinones, and furanones derivatives, showcasing the versatility of N1-(4-bromophenyl)-1,2-benzenediamine in synthetic chemistry and its potential for generating compounds with biological activities (El-Hashash et al., 2015).

properties

IUPAC Name

2-N-(4-bromophenyl)benzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLAHXCIHJAZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.